molecular formula C12H8N4O6 B4975535 N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4975535
M. Wt: 304.21 g/mol
InChI Key: PORKIANPUTWHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrimidine ring fused with a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with a benzodioxole carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes involved in DNA repair or modulate receptor activity, leading to altered cellular processes. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a benzodioxole moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6/c17-9(5-1-2-6-7(3-5)22-4-21-6)16-15-8-10(18)13-12(20)14-11(8)19/h1-3H,4H2,(H3,13,14,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORKIANPUTWHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N=NC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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